molecular formula C22H11F4N3 B2564344 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-41-8

6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2564344
CAS RN: 901021-41-8
M. Wt: 393.345
InChI Key: AUWBFDGEWRUDBH-UHFFFAOYSA-N
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Description

6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, commonly known as DFQ or DFQH, is a pyrazoloquinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFQ has shown promising results in various preclinical studies, indicating its potential as a drug candidate for the treatment of various diseases.

Scientific Research Applications

Organic Synthesis and Reactivity

Research has demonstrated the synthesis and reactivity of compounds related to 6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, focusing on the formation of condensed heterotricycles and unsymmetrical difluoroaromatic compounds. These studies offer insights into the synthesis pathways and the reactivities of such compounds, which are useful for further chemical modifications and applications in various chemical syntheses (Nagarajan & Shah, 1992); (Keshtov et al., 2002).

Photophysical Properties

Investigations into the photophysical properties of pyrazoloquinoline derivatives, including studies on fluorescence, solvatochromism, and their potential use in organic light-emitting diodes (OLEDs), highlight the potential of these compounds in optoelectronic applications. These studies shed light on how substituents affect the photophysical behavior and electronic properties, essential for designing new materials for light-emitting devices (Rajalakshmi & Palanisami, 2020); (T. and et al., 2001).

Material Science Applications

Research into the synthesis and application of fluorine-substituted quinoxaline and pyrazoloquinoline derivatives for high-performance organic electronics, such as organic photovoltaic cells (OPVs) and OLEDs, demonstrates the significance of these compounds in developing new materials for energy conversion and lighting. These studies contribute to the understanding of how molecular design influences the electronic properties and performance of organic semiconductors (Keshtov et al., 2002); (Ji-hoon Kim et al., 2014).

properties

IUPAC Name

6,8-difluoro-1,3-bis(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWBFDGEWRUDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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